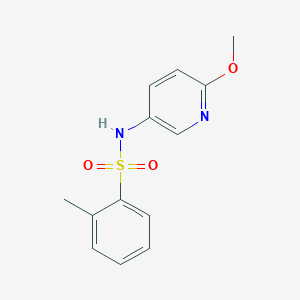

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-10-5-3-4-6-12(10)19(16,17)15-11-7-8-13(18-2)14-9-11/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSUCWMJWWAHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC2=CN=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 6-methoxypyridin-3-amine with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-2-methylbenzene-1-sulfonamide.

Reduction: Formation of N-(6-methoxypyridin-3-yl)-2-methylbenzenamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Inhibition of Voltage-Gated Sodium Channels

One of the notable applications of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide is its use as an inhibitor of voltage-gated sodium channels (Nav), specifically Nav 1.7. This channel plays a critical role in pain signaling pathways. The inhibition of Nav channels has been linked to potential treatments for various pain disorders, including chronic pain conditions .

Case Study:

A study demonstrated that compounds similar to N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide effectively reduced pain responses in animal models by blocking these channels, suggesting a pathway for developing new analgesics.

Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is implicated in several inflammatory diseases, making it a significant target for drug development. Research indicates that sulfonamide derivatives can inhibit the NLRP3 inflammasome, which plays a central role in diseases such as Alzheimer's and myocardial infarction .

Case Study:

In vivo studies using mouse models have shown that analogs of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide can reduce inflammation and improve cardiac function post-myocardial ischemia by inhibiting the NLRP3 pathway. This highlights the compound's potential in treating cardiovascular diseases and neurodegenerative disorders.

Anticancer Properties

Recent research has explored the anticancer properties of sulfonamide compounds, including N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide. These compounds have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in tumor growth and metastasis.

Data Table: Anticancer Activity of Sulfonamide Derivatives

| Compound | Ki (μM) | Selectivity Ratio (CA IX/CA XII) | GI50 (μM) |

|---|---|---|---|

| 5g | 0.3 | 5 | 2.3 |

| 5b | 0.5 | 12 | 2.8 |

| Control (Doxorubicin) | 0.03 | - | - |

The table summarizes the inhibitory constants (Ki) and growth inhibition concentrations (GI50) for selected sulfonamide derivatives against cancer cell lines, indicating their efficacy compared to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxypyridine moiety can enhance the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Methoxypyridine Derivatives

highlights four derivatives (22f–i) with a shared quinoline-oxazole-carboxamide core but varying alkyl/aryl groups on the carboxamide nitrogen. Key differences include:

- 22f : 3-Methoxypropyl substituent (59% yield).

- 22g : Butyl group (64% yield).

- 22h : Cyclopropylmethyl group (52% yield).

- 22i : Cyclohexylmethyl group (46% yield).

Structural Impact : Longer alkyl chains (e.g., butyl in 22g) generally improve synthetic yields compared to bulkier substituents (e.g., cyclohexylmethyl in 22i), likely due to steric hindrance during purification .

Halogenated Derivatives

describes N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (4) , synthesized via sulfonylation of a brominated pyridinamine precursor (91% yield). The bromine atom enhances electrophilic reactivity, facilitating downstream functionalization, while fluorine atoms may improve metabolic stability and lipophilicity .

Heterocyclic Modifications

- Such modifications are critical for antiviral activity .

- Thiazole-Amines (): Mono-hydrobromide salts of N-(6-methoxypyridin-3-yl)-4-(pyridin/pyrazin-2-yl)thiazol-2-amine exhibit distinct protonation sites and hydrogen bonding networks. For example, 3 (pyridin-2-yl) forms a 3D hydrogen-bonded network, while 4 (pyrazin-2-yl) adopts zigzag chains, affecting solubility and crystallinity .

Enantiomeric Activity Differences

compares enantiomers of 2-(butyl-1-sulfonylamino)-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide:

- S-enantiomer : IC50 = 2.4 μM (potent antiarrhythmic).

- R-enantiomer : IC50 = 10 μM (lower activity).

This underscores the role of stereochemistry in biological efficacy, with the S-configuration favoring interactions with cardiac ion channels .

PI3K/HDAC Dual Inhibitors ()

Compounds like 7e–j feature hydroxyamino chains of varying lengths (3–7 carbons) attached to quinoline-carboxamide. Key trends:

- Longer chains (e.g., 7j, 7-carbon) show lower yields (26.3%) but higher thermal stability (melting point 127–129°C).

- Shorter chains (e.g., 7f, 3-carbon) exhibit higher yields (54.6%) but lower decomposition temperatures .

Table 1: Comparative Data for Selected Derivatives

Biological Activity

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The chemical structure of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide can be represented as follows:

This structure includes a methoxypyridine moiety and a sulfonamide group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that sulfonamides, including N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide, exhibit a range of biological activities such as antibacterial, antifungal, and potential anticancer properties. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide has been evaluated for its antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

These results indicate significant antimicrobial potential, particularly against Candida albicans and certain bacterial strains.

Antitubercular Activity

The compound has shown promise in antitubercular activity against Mycobacterium tuberculosis. In a study evaluating various derivatives, N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide exhibited an IC50 value indicating effective inhibition of bacterial growth.

Table 2: Antitubercular Activity Data

This data suggests that the compound could be further developed as a lead candidate for tuberculosis treatment.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK-293) indicate that N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide exhibits low toxicity, making it a candidate for further pharmacological studies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide. Modifications in the pyridine ring or sulfonamide group can significantly influence its potency and selectivity against specific targets.

Key Findings in SAR Studies:

- Pyridine Substitution : Alterations in the position or type of substituents on the pyridine ring can enhance antimicrobial activity.

- Sulfonamide Modifications : Variations in the sulfonamide group can affect solubility and bioavailability, impacting overall efficacy.

Case Studies

Recent studies have explored the use of N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide in combination therapies for enhanced efficacy against resistant strains of bacteria and tuberculosis. These studies highlight the compound's potential in overcoming common resistance mechanisms observed in pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 6-methoxypyridin-3-amine and 2-methylbenzenesulfonyl chloride in pyridine, achieving an 88% yield . Optimization includes:

- Solvent Choice : Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

- Temperature Control : Room temperature minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

- Key Considerations : Monitor reaction completion via TLC, and ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral markers?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Look for the methoxy proton signal at δ ~3.8 ppm (singlet, 3H) and aromatic protons in the pyridine (δ 6.5–8.5 ppm) and benzene (δ 7.0–7.5 ppm) regions .

- FTIR : Confirm sulfonamide formation via S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹, and N–H stretch (if present) near 3300 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight with ESI-MS ([M+H]+ expected at m/z 307.1).

Q. What preliminary biological screening approaches are recommended to assess its potential as a lead compound?

- Methodological Answer :

- Antimicrobial Assays : Follow CLSI guidelines for disk diffusion or microdilution against Gram-positive/negative bacteria and fungi, using sulfonamide antibiotics (e.g., sulfamethoxazole) as positive controls .

- Receptor Binding Studies : If targeting orexin receptors (e.g., OX2), use radiolabeled analogs (e.g., [11C]EMPA) for competitive binding assays .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict electronic properties and reactivity?

- Methodological Answer :

- Basis Set Selection : Use B3LYP/6-31G* to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Validation : Compare computed NMR chemical shifts (via GIAO method) with experimental data to refine functional groups’ electronic environments .

Q. What advanced crystallographic refinement strategies should be employed when resolving structural ambiguities in sulfonamide derivatives?

- Methodological Answer :

- Software : Use SHELXL for high-resolution refinement. Apply TWIN/BASF commands for twinned crystals .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O, C–H···π) using Mercury software. For protonation ambiguities, refine occupancy ratios for alternative sites .

- Disorder Handling : Split models for disordered methoxy/pyridine groups with restrained bond distances.

Q. How do structural modifications at the pyridine and benzene rings influence intermolecular interactions and crystallographic packing?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Br at pyridine C3) to alter hydrogen-bond donor/acceptor capacity. Compare packing motifs via Hirshfeld surface analysis .

- Methoxy Position : The 6-methoxy group in N-(6-methoxypyridin-3-yl) derivatives stabilizes π-stacking but may reduce solubility. Replace with hydroxyl for hydrogen-bond diversification .

Q. What methodologies are recommended for reconciling discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Error Analysis : Quantify deviations in DFT-predicted vs. experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) or hybrid functionals (e.g., M06-2X) .

- Dynamic Effects : Use MD simulations to account for conformational flexibility impacting UV-Vis or IR spectra.

- Synchrotron Validation : Collect high-resolution XRD data to resolve bond-length disagreements >0.02 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.